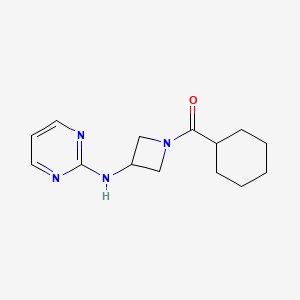

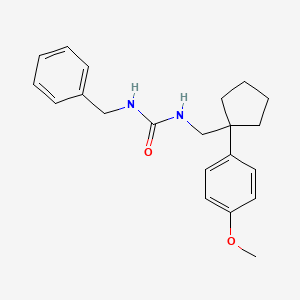

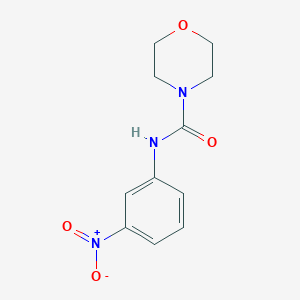

Cyclohexyl(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pyrimidine and its derivatives play a wide role in drug discovery processes and have considerable chemical significance and biological activities . They are the building blocks of many natural compounds such as vitamins, liposacharides, and antibiotics .

Synthesis Analysis

Pyrimidine derivatives can be synthesized from a variety of methods. For instance, N-(pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP . The reaction conditions were mild and metal-free .Molecular Structure Analysis

Pyrimidines are six-membered unsaturated ring compounds composed of carbon and nitrogen, and they are found throughout nature in various forms with nitrogen atoms at positions 1 and 3 .Chemical Reactions Analysis

These pyrimidine derivatives exert their anticancer potential through different action mechanisms; one of these mechanisms is inhibiting protein kinases that are considered as essential enzymes for controlling cell growth, differentiation, migration, and metabolism .科学的研究の応用

Synthesis and Antimicrobial Activity

A series of analogues derived from the condensation of aromatic amines with N-phenylacetamide, incorporating pyrimidine and azetidinone structures, have been synthesized and evaluated for their antimicrobial and antitubercular activities. These compounds exhibit potential as precursors for designing new antibacterial and antituberculosis agents, underscoring the versatility of cyclohexyl(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone derivatives in medicinal chemistry (Chandrashekaraiah et al., 2014).

Antioxidant and Antifungal Properties

Unexpected products from condensation reactions have shown that certain derivatives possess moderate antifungal activity, with one compound exhibiting significantly higher efficacy than Nistatin against Cryptococcus neoformans. This highlights the compound's potential in antibacterial and antifungal applications (Rusnac et al., 2020).

Cytotoxic Activity Against Cancer Cell Lines

The synthesis of a pyrazolo[3,4-d]pyrimidine core derivative aimed at enhancing cytotoxic activity revealed significant inhibitory effects on breast, colon, and liver cancer cell lines. This compound also demonstrated potent inhibitory activity against various growth factor receptors, suggesting its potential in cancer therapy (Bakr & Mehany, 2016).

Coordination Chemistry for Novel Complexes

Research into rhenium(I) and (VII) complexes with cyclohexyl derivatives has led to the discovery of novel compounds with unique chemical structures and potential applications in coordination chemistry. These findings may contribute to the development of new materials or catalytic processes (Habarurema et al., 2019).

Mechanistic Insights into Organic Reactions

The study of haloalkyl-azetidinones has provided valuable insights into reaction mechanisms, showcasing the versatility of these compounds as intermediates for synthesizing highly functionalized molecules. This research underlines the importance of azetidinone derivatives in synthetic organic chemistry (Dejaegher & de Kimpe, 2004).

作用機序

将来の方向性

特性

IUPAC Name |

cyclohexyl-[3-(pyrimidin-2-ylamino)azetidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N4O/c19-13(11-5-2-1-3-6-11)18-9-12(10-18)17-14-15-7-4-8-16-14/h4,7-8,11-12H,1-3,5-6,9-10H2,(H,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXFKHPMKSIEFPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)N2CC(C2)NC3=NC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)quinoxaline-6-carboxamide](/img/structure/B2809091.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-2-(6-methyl-5-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2809098.png)

![N-Methyl-N-[2-[3-(2-methylpropoxy)pyrrolidin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2809100.png)

![2,6-dichloro-N-{[5-chloro-3-(trifluoromethyl)pyridin-2-yl]methyl}benzamide](/img/structure/B2809102.png)

![2-(3,4-Dimethylphenyl)-4-(4-(2-methoxyphenyl)piperazin-1-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B2809109.png)

![N-(3,5-difluorobenzyl)-2-(2-(ethylthio)-5,7-dioxo-6-(p-tolyl)-6,7-dihydrothiazolo[4,5-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2809111.png)